Azidoacetic acid NHS ester
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Overview
Description
Azidoacetic acid NHS ester is a chemical compound that features an azido group and an N-hydroxysuccinimide ester. This compound is primarily used in bioconjugation and click chemistry applications due to its ability to form stable amide bonds with primary amines. The azido group allows for chemoselective ligation with alkynes or cyclooctynes, making it a versatile tool in various scientific fields .
Mechanism of Action
Target of Action
Azidoacetic acid NHS ester is primarily targeted towards primary amines . These primary amines can be found in various biological molecules such as proteins and amino acids .
Mode of Action
The compound interacts with its targets through the formation of a stable amide bond . This is achieved by reacting the N-hydroxysuccinimide (NHS) ester of the compound with primary amines at a pH range of 7-9 . The azide group in the compound allows for chemoselective ligation with an alkyne or cyclooctyne .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the functionalization of amines and amino acids with azidoacetyl groups . This process is generally used in click chemistry applications .
Pharmacokinetics
It easily dissolves in water-miscible solvents for subsequent dilution into aqueous reaction mixtures .
Result of Action
The result of the compound’s action is the derivatization of primary amines with an azido group via a stable amide bond . This allows for the functionalization of amines and amino acids with azidoacetyl groups .
Action Environment
The action of this compound is influenced by the pH of the environment. The compound reacts with primary amines to form a stable amide bond at a pH range of 7-9
Preparation Methods
Synthetic Routes and Reaction Conditions
Azidoacetic acid NHS ester is synthesized through a reaction between azidoacetic acid and N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized for scalability, and the product is subjected to rigorous quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Azidoacetic acid NHS ester undergoes several types of chemical reactions, including:
Substitution Reactions: The NHS ester reacts with primary amines to form stable amide bonds.
Click Chemistry Reactions: The azido group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions
Common Reagents and Conditions
Substitution Reactions: Primary amines, pH 7-9, room temperature.
Click Chemistry Reactions: Alkynes or cyclooctynes, copper catalyst (for CuAAC), room temperature
Major Products Formed
Substitution Reactions: Amide bonds with primary amines.
Click Chemistry Reactions: Triazole rings formed through azide-alkyne cycloaddition
Scientific Research Applications
Azidoacetic acid NHS ester is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: Used in the synthesis of complex molecules and polymers through click chemistry.
Biology: Employed in the labeling and modification of biomolecules such as proteins and nucleic acids.
Medicine: Utilized in drug delivery systems and the development of diagnostic tools.
Industry: Applied in the production of advanced materials and nanotechnology
Comparison with Similar Compounds
Similar Compounds
- 6-Azido-hexanoic acid
- 3-Azido-1-propanamine
- Propargyl-N-hydroxysuccinimidyl ester
- Dibenzocyclooctyne-N-hydroxysuccinimidyl ester
Uniqueness
Azidoacetic acid NHS ester is unique due to its combination of an azido group and an N-hydroxysuccinimide ester. This allows it to participate in both substitution and click chemistry reactions, making it more versatile compared to similar compounds that may only have one functional group .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-azidoacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O4/c7-9-8-3-6(13)14-10-4(11)1-2-5(10)12/h1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FENNDBOWHRZLTQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CN=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30731335 |
Source
|
Record name | 1-[(Azidoacetyl)oxy]pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30731335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
824426-32-6 |
Source
|
Record name | 1-[(Azidoacetyl)oxy]pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30731335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dioxopyrrolidin-1-yl 2-azidoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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